![molecular formula C12H15BrN4O2 B2509069 5-bromo-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide CAS No. 2034306-22-2](/img/structure/B2509069.png)
5-bromo-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of furan-2-carboxamide and has been synthesized using various methods.
Scientific Research Applications
Indole Derivatives and Alkaloids
Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have diverse biological activities. The synthesis of indole derivatives has been a focus of chemical research. In the context of selected alkaloids, the compound serves as an essential moiety . Researchers explore its potential as a building block for novel alkaloid structures.
Energetic Materials
The compound’s structure suggests potential as an energetic material. Specifically, [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which share some structural features with your compound, have been investigated for their use in solid composite propellants . While this specific compound may not have been studied directly, its triazole and furan moieties hint at energetic properties.
Antimicrobial Activity
Derivatives containing similar triazole moieties have shown promise as antimicrobial agents. For instance, compounds with a 1,2,4-triazole ring exhibit good antimicrobial potential . Although direct studies on your compound are scarce, its triazole component could contribute to antimicrobial effects.
Synthetic Pathways
Researchers have explored complementary pathways for preparing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which share structural similarities with your compound. These synthetic routes provide access to a variety of derivatives . Investigating analogous pathways for your compound could yield valuable insights.
Plant Hormones and Biological Activity
Indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan in higher plants. While not directly related to your compound, it highlights the importance of indole derivatives in biological systems . Further exploration of your compound’s effects on plant biology or other biological processes could be worthwhile.
Mechanism of Action
Target of Action
The compound “5-bromo-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide” belongs to the class of compounds known as indoles . Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that can lead to various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
5-bromo-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O2/c1-8(2)9(5-17-7-14-6-15-17)16-12(18)10-3-4-11(13)19-10/h3-4,6-9H,5H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZCPBWPWKDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide |
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